molecular formula C10H9ClO2 B13652282 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one

Cat. No.: B13652282
M. Wt: 196.63 g/mol
InChI Key: RRHPQDJWLFGPBX-NSCUHMNNSA-N
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Description

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is characterized by the presence of a chloro and hydroxy group on a phenyl ring, which is connected to a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of a palladium catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the butenone moiety can be reduced to form alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit enzymes like α-amylase and α-glucosidase through hydrogen bonding and van der Waals forces . These interactions are crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-4-hydroxyphenyl)but-3-en-2-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClO2

Molecular Weight

196.63 g/mol

IUPAC Name

(E)-4-(3-chloro-4-hydroxyphenyl)but-3-en-2-one

InChI

InChI=1S/C10H9ClO2/c1-7(12)2-3-8-4-5-10(13)9(11)6-8/h2-6,13H,1H3/b3-2+

InChI Key

RRHPQDJWLFGPBX-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC(=C(C=C1)O)Cl

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)Cl

Origin of Product

United States

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